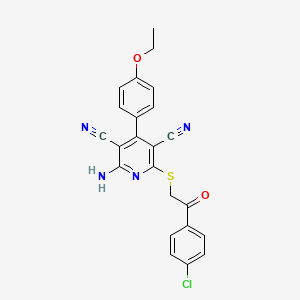

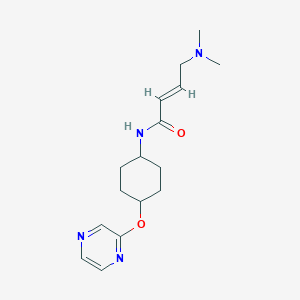

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

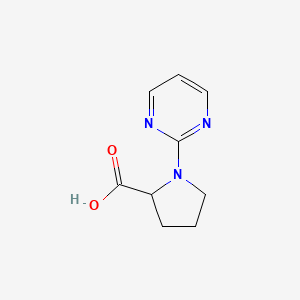

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of quinoline derivatives and has been studied for its various biological activities.

Scientific Research Applications

Drug Development

This compound is a part of the indole derivative family, which is known for its wide range of biological activities. Indole derivatives are crucial in drug development due to their potential as pharmacophores, the portions of molecular structures responsible for the drug’s biological activity. They are particularly significant in the development of drugs with antiviral, anti-inflammatory, and anticancer properties .

Biological Process Studies

Researchers utilize this compound to study various biological processes. Its role as a building block in synthetic chemistry allows scientists to explore the interactions within biological systems and the effects of molecular changes on these systems.

Antiviral Research

Indole derivatives, including this compound, have shown promise in antiviral research. They have been used to develop inhibitors against a range of viruses, contributing to the understanding of viral replication and pathogenesis .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives make them valuable in the study of inflammation and the body’s response to infection and injury. This compound can be used to investigate the efficacy of new anti-inflammatory agents .

Anticancer Activity

The compound’s potential in anticancer activity is significant. It can be used to synthesize new molecules that target cancer cells, helping to understand the mechanisms of tumor growth and metastasis .

Material Science

In material science, this compound’s structural features can be exploited to create novel materials with specific properties. Its molecular framework can be used to design and synthesize new polymers or coatings with desired characteristics.

While the search did not yield specific applications for the exact compound names provided, the information above is based on the general biological potential of indole derivatives and similar compounds. The applications mentioned are representative of the type of research that compounds like 2-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide could be involved in, given their structural and chemical properties .

Mechanism of Action

Target of Action

Similar compounds such as vismodegib are known to target the Hedgehog (Hh) signaling pathway by binding to and inhibiting the transmembrane protein Smoothened Homologue (SMO) . The Hh pathway plays a crucial role in numerous developmental processes, including cell fate determination, patterning, proliferation, survival, and differentiation .

Mode of Action

Drawing parallels from vismodegib, it can be inferred that the compound might bind to its target protein (like smo), leading to the inhibition of an aberrant activation of the hh pathway . This inhibition could potentially prevent uncontrolled proliferation seen in various cancers .

Biochemical Pathways

In the case of vismodegib, dysregulated hh signaling results in uncontrolled proliferation in various cancers, including basal cell carcinoma (bcc), medulloblastoma, and cancers of the gastrointestinal tract, brain, lung, breast, and prostate . Therefore, it’s plausible that this compound might affect similar pathways.

Result of Action

Based on the mode of action, it can be inferred that the compound might lead to the inhibition of uncontrolled proliferation in various cancers by targeting the hh pathway .

properties

IUPAC Name |

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O5S/c1-27(25,26)20-8-2-3-11-9-12(4-7-16(11)20)19-17(22)14-6-5-13(21(23)24)10-15(14)18/h4-7,9-10H,2-3,8H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAFUZGKSZTZDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2851175.png)